molecular formula C12H24O2 B1580450 2-Methylpentyl 2-methylpentanoate CAS No. 90397-38-9

2-Methylpentyl 2-methylpentanoate

Cat. No.: B1580450
CAS No.: 90397-38-9
M. Wt: 200.32 g/mol
InChI Key: UMFWRNLJDQMTFR-UHFFFAOYSA-N
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Description

2-Methylpentyl 2-methylpentanoate is an organic compound with the molecular formula C12H24O2. It is a type of ester formed from the reaction of 2-methylpentanol and 2-methylpentanoic acid. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpentyl 2-methylpentanoate can be synthesized through the esterification reaction between 2-methylpentanol and 2-methylpentanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure the complete conversion of reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized to achieve high yields and purity of the ester, often using continuous flow reactors and advanced separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methylpentyl 2-methylpentanoate can undergo various chemical reactions, including oxidation, reduction, and hydrolysis.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the ester to the corresponding carboxylic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to the corresponding alcohol.

  • Hydrolysis: Acidic or basic hydrolysis can be employed to break down the ester into its constituent alcohol and carboxylic acid.

Major Products Formed:

  • Oxidation: 2-Methylpentanoic acid

  • Reduction: 2-Methylpentanol

  • Hydrolysis: 2-Methylpentanol and 2-methylpentanoic acid

Scientific Research Applications

2-Methylpentyl 2-methylpentanoate has several applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

  • Biology: The compound is utilized in biochemical studies to investigate metabolic pathways and enzyme activities.

  • Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Methylpentyl 2-methylpentanoate exerts its effects depends on its specific application. For example, in drug delivery systems, the ester may undergo hydrolysis in the body to release the active pharmaceutical ingredient. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

2-Methylpentyl 2-methylpentanoate is similar to other esters, such as ethyl acetate and butyl acetate, in terms of its chemical structure and reactivity. its unique combination of a branched-chain alcohol and acid gives it distinct properties and applications. Other similar compounds include:

  • Ethyl acetate (Ethyl ethanoate)

  • Butyl acetate (Butyl ethanoate)

  • Propyl acetate (Propyl ethanoate)

These compounds share the common feature of being esters but differ in their alkyl chain lengths and branching, which influence their physical and chemical properties.

Properties

IUPAC Name

2-methylpentyl 2-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-5-7-10(3)9-14-12(13)11(4)8-6-2/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFWRNLJDQMTFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)COC(=O)C(C)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052605
Record name 2-Methylpentyl 2-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90397-38-9
Record name 2-Methylpentyl 2-methylpentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90397-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoic acid, 2-methyl-, 2-methylpentyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090397389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, 2-methyl-, 2-methylpentyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methylpentyl 2-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpentyl 2-methylvalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.083.077
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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